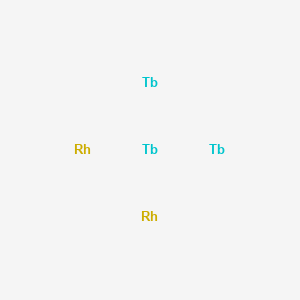
Rhodium;terbium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhodium and terbium are two distinct elements that can form a compound with unique properties. Rhodium is a rare, silvery-white, hard, and corrosion-resistant transition metal, often used in catalytic converters and jewelry . Terbium, on the other hand, is a rare-earth element known for its use in phosphors, magnets, and electronic devices . The combination of these two elements can result in a compound with interesting chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of rhodium-terbium compounds typically involves the reaction of rhodium and terbium salts under controlled conditions. One common method is the co-precipitation of rhodium and terbium hydroxides, followed by calcination to form the desired compound. The reaction conditions, such as temperature, pH, and concentration of the reactants, play a crucial role in determining the final product .
Industrial Production Methods: Industrial production of rhodium-terbium compounds may involve the use of high-temperature furnaces and specialized equipment to ensure the purity and consistency of the final product. Techniques such as solvent extraction, ion exchange, and electrochemical methods are often employed to separate and purify the individual elements before combining them to form the compound .
Chemical Reactions Analysis
Types of Reactions: Rhodium-terbium compounds can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, rhodium can serve as a catalyst in hydroformylation reactions, while terbium can react with dilute acids to produce hydrogen gas and the corresponding terbium salt .
Common Reagents and Conditions: Common reagents used in the reactions of rhodium-terbium compounds include hydrochloric acid, nitric acid, and various organic solvents. The reaction conditions, such as temperature, pressure, and concentration, are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from the reactions of rhodium-terbium compounds depend on the specific reaction conditions and reagents used. For example, the reaction of rhodium-terbium compounds with hydrochloric acid can produce rhodium chloride and terbium chloride, along with hydrogen gas .
Scientific Research Applications
Rhodium-terbium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various organic synthesis reactions. In biology and medicine, rhodium complexes have shown promise as therapeutic agents for the treatment of cancer, bacterial infections, and other diseases . Terbium compounds are used in the development of advanced materials for electronic devices, magnets, and phosphors .
Mechanism of Action
The mechanism of action of rhodium-terbium compounds involves their interaction with specific molecular targets and pathways. Rhodium complexes, for example, can interact with DNA, RNA, and proteins, leading to the inhibition of cellular processes and the induction of cell death in cancer cells . Terbium compounds, on the other hand, can interact with electronic and magnetic materials, enhancing their performance and stability .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to rhodium-terbium include other rhodium and terbium complexes, such as rhodium chloride, terbium oxide, and rhodium-terbium alloys .
Uniqueness: The uniqueness of rhodium-terbium compounds lies in their combined properties, which can offer enhanced catalytic activity, stability, and electronic performance compared to individual rhodium or terbium compounds. This makes them valuable in various industrial and research applications .
Conclusion
Rhodium-terbium compounds represent a fascinating area of study with significant potential in chemistry, biology, medicine, and industry. Their unique properties and wide range of applications make them an important subject for further research and development.
Properties
CAS No. |
60063-46-9 |
|---|---|
Molecular Formula |
Rh2Tb3 |
Molecular Weight |
682.5870 g/mol |
IUPAC Name |
rhodium;terbium |
InChI |
InChI=1S/2Rh.3Tb |
InChI Key |
KSZAOQNPSPXWNW-UHFFFAOYSA-N |
Canonical SMILES |
[Rh].[Rh].[Tb].[Tb].[Tb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


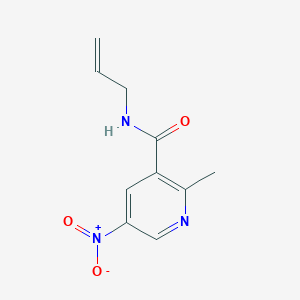
![1-[(E)-hydrazinylidenemethyl]-3-(3-undecylsulfanylpropyl)urea](/img/structure/B14612229.png)
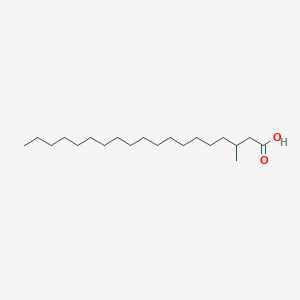
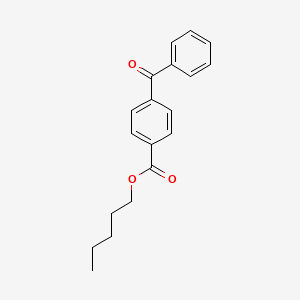
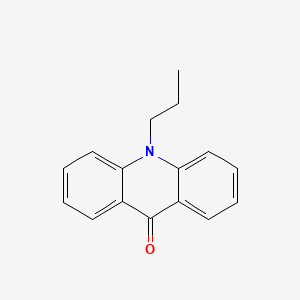

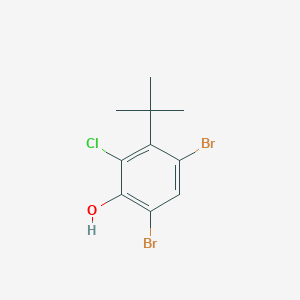
![lithium;2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-5H-1,3-thiazol-5-ide](/img/structure/B14612302.png)
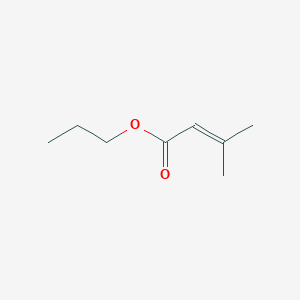
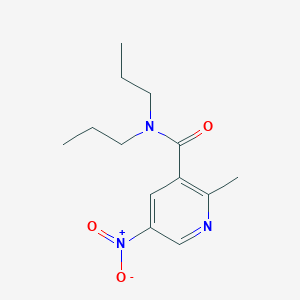
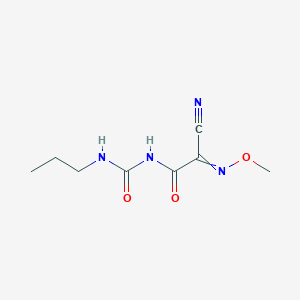
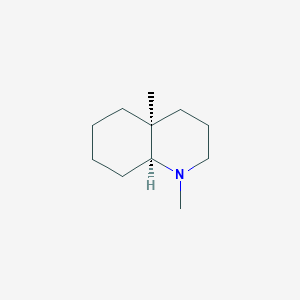
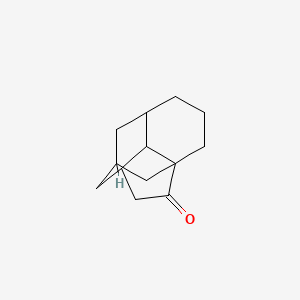
![[(4-Methylphenyl)methylene]bis(trimethylsilane)](/img/structure/B14612336.png)
